(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Catalog No.
S1920912
CAS No.
223906-38-5
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS Number

223906-38-5

Product Name

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1

InChI Key

QICFUFOXXNIZFF-ZCFIWIBFSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C)C

Chiral Synthesis and Asymmetric Catalysis

The "R" designation in the name indicates that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a stereoisomer with a specific spatial arrangement of its atoms. This chirality makes it a potential candidate for use in asymmetric catalysis []. Asymmetric catalysts are crucial tools in organic synthesis, allowing researchers to selectively produce one enantiomer (mirror image) of a molecule over the other. This is important in many areas of research, including the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its chirality.

Use as a Building Block in Organic Synthesis

The core structure of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone incorporates a functional group known as an oxazolidinone ring. This ring system is a versatile building block that can be used to synthesize a variety of other complex molecules with potential applications in medicinal chemistry and materials science [].

XLogP3

1.7

Wikipedia

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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